molecular formula C18H16N2O5S B2396112 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide CAS No. 1207031-93-3

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide

Cat. No.: B2396112
CAS No.: 1207031-93-3
M. Wt: 372.4
InChI Key: QPXSKNKTMIIEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide is a synthetic organic compound that features a complex structure with a pyrimidine ring, a fluorophenyl group, and a benzamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide typically involves multiple steps, including the formation of the pyrimidine ring, introduction of the fluorophenyl group, and coupling with the benzamide moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

  • 3-{[6-(4-Fluorophenyl)pyrimidin-4-yl]oxy}benzoic acid
  • N-(4-Isopropylphenyl)-3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide

Comparison: Compared to similar compounds, 3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)benzamide exhibits unique properties due to the presence of both the fluorophenyl and isopropylphenyl groups. These structural features contribute to its distinct biological activities and potential therapeutic applications. The compound’s ability to undergo various chemical reactions also makes it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-23-15-8-12(9-16(24-2)18(15)25-3)20-11-13(10-19)26(21,22)17-7-5-4-6-14(17)20/h4-9,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXSKNKTMIIEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.